Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate (CAS: 884512-77-0, C₁₀H₁₇NO₅) is a β-aminopropanoate ester characterized by two ethoxycarbonyl groups and an ethylamino linker. This compound belongs to a class of esters with applications in organic synthesis, particularly as intermediates in the preparation of bioactive molecules, peptidomimetics, and chiral ligands . Its structure features a central tertiary amine flanked by ester moieties, which confers both nucleophilic and electrophilic reactivity.
Properties
CAS No. |
3619-64-5 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3 |
InChI Key |
DLRYTAOWFPFCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of 3-Ethoxy Ethyl Propionate as a Key Intermediate
The synthesis of 3-ethoxy ethyl propionate is critical since it forms the ethoxy-oxo-propyl moiety in the target compound. Several patented methods provide detailed preparation routes:
Catalytic Addition Reaction in Tubular Reactors
- Reactants: Absolute ethanol and ethyl acrylate
- Catalyst: Anion exchange resin (anionite-exchange resin)
- Molar Ratio: Ethanol to ethyl acrylate between 3:1 and 100:1
- Catalyst Loading: 0.1% to 20% by weight relative to ethyl acrylate
- Reactor Type: Fixed bed system, preferably tubular or tower reactor
- Operating Conditions: Mild temperatures around 28 ± 2 °C, with controlled flow rates and recycling of unreacted materials
- Process Steps:
- Catalyst pre-treatment with dehydrated alcohol, nitrogen purging, deionized water washing, alkali lye treatment, and drying under nitrogen
- Continuous or semicontinuous addition reaction in fixed bed reactor
- Product purification via rectification to achieve 99% purity
- Yields: Up to 98% with continuous operation over 90-105 hours
- Advantages:
- Mild reaction conditions
- Catalyst regeneration and reuse without destruction
- Simplified separation process
- High selectivity with minimal side reactions
- Flexibility in operation modes (continuous, semicontinuous, batch)
- Representative Data from Patent Embodiments:
| Embodiment | Ethanol:Ethyl Acrylate (mass ratio) | Catalyst Loading (% wt) | Reactor Temp (°C) | Yield (%) | Ethyl Acrylate Residue (%) | Operation Time (hours) |
|---|---|---|---|---|---|---|
| 2 | 85:15 | 15 | 28 ± 2 | 98 | 0.3 | 105 |
| 3 | 85:15 | 15 | 28 ± 2 | 94 | 0.8 | 90 |
| 4 | 90:10 | 15 | 29 ± 2 | 96 | 0.4 | 98 |
Amination to Form Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
While direct synthetic protocols for this compound are limited, it can be inferred that the preparation involves:
- Step 1: Synthesis of 3-ethoxy ethyl propionate as described above
- Step 2: Introduction of the ethylamino group via nucleophilic substitution or amidation reactions, possibly involving ethylamine or its derivatives reacting with activated ester intermediates or halogenated precursors of 3-ethoxy-3-oxopropyl moieties
- Step 3: Purification by standard organic techniques such as recrystallization or chromatography
This approach aligns with standard organic synthesis principles for amino ester compounds and is consistent with the compound’s structural complexity.
Comparative Analysis of Preparation Techniques
| Preparation Aspect | Catalytic Addition in Tubular Reactor | Traditional Acid-Catalyzed Synthesis | Metal Alkoxide Catalysis |
|---|---|---|---|
| Catalyst Type | Anion exchange resin | Methylsulfonic acid | Sodium metal or alkali metal alcoholates |
| Reaction Temperature | Mild (28 ± 2 °C) | High (120-130 °C) | Moderate (~90 °C) |
| Yield | High (up to 98%) | Moderate (41%) | High (up to 96%) |
| Side Reactions | Minimal | Significant | Moderate |
| Catalyst Reusability | Yes, regenerable | No | No |
| Process Complexity | Low, continuous operation possible | High, batch process | Moderate |
| Environmental Impact | Low, no acid neutralization needed | High, acid waste generated | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters or amines
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the ethylamino group enhances interaction with biological targets, potentially leading to the development of novel anticancer therapeutics.
Case Study : A recent study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its utility in cancer treatment protocols .
2. Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its amphiphilic nature, allowing for better solubility and bioavailability of hydrophobic drugs. Its ability to form micelles makes it a candidate for encapsulating various therapeutic agents.
Research Findings : A formulation study indicated that this compound-based micelles significantly improved the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy .
Biopharmaceutical Applications
1. Bioprocessing
In biopharmaceutical production, this compound serves as a reagent in the synthesis of bioactive molecules. Its chemical properties facilitate reactions that are crucial for producing complex pharmaceuticals.
2. Clinical Diagnostics
this compound is also being explored for use in clinical diagnostics, particularly in assays that require specific binding interactions with biomolecules.
Material Science Applications
1. Polymer Chemistry
The compound can be employed in the synthesis of polymers with specific functionalities. Its reactive groups allow for the formation of copolymers that exhibit desirable properties such as increased stability and enhanced mechanical strength.
2. Coatings and Adhesives
Due to its chemical structure, this compound can be formulated into coatings and adhesives that require robust performance under varying environmental conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Ethyl 3-(Ethylamino)propanoate (CAS: 171051-66-4)
- Structure: Lacks the 3-ethoxy-3-oxopropyl substituent, simplifying the molecule to a single ethylamino-ester.
- Reactivity : Reduced steric hindrance and fewer hydrogen-bonding sites compared to the target compound. Used in simpler alkylation or acylation reactions .
- Applications : Intermediate for surfactants or ionic liquids due to its amine functionality .
Diethyl 3,3'-azanediyldipropanoate (CAS: 23651-62-9)
- Structure: Contains two propanoate ester groups linked by a central amine.
- The target compound’s asymmetrical structure limits such applications but offers regioselective reactivity .
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Integrates a thioxothiazolidinone ring, introducing sulfur and conjugated π-systems.
- Synthesis: Derived from reactions with aminopyridines or hydrazides, highlighting divergent synthetic pathways compared to the target compound’s amine-ester coupling .
Substituent Effects on Physicochemical Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., nitropyridinyl in ) reduce reaction yields (45–50%) compared to simpler analogs. The target compound’s balanced substituents may offer better synthetic efficiency.
- Bioactivity: Thioxothiazolidinone derivatives (e.g., ) show enhanced antimicrobial activity due to sulfur and heterocyclic motifs, whereas the target compound’s applications are primarily synthetic.
Biological Activity
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an ethyl ester functional group and a unique 3-oxopropyl substituent. Its molecular formula is with a molecular weight of approximately 253.29 g/mol. The presence of the ethoxy and oxo groups enhances its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and synthetic organic chemistry .
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
- Disruption of Cellular Signaling : It may interfere with critical signaling pathways that are essential for cancer cell survival.
- Enzyme Inhibition : Preliminary studies suggest that it acts as an inhibitor for certain cytochrome P450 enzymes, which are vital for drug metabolism, potentially leading to significant drug-drug interactions when co-administered with other pharmaceuticals.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Demonstrated cytotoxicity against various cancer cell lines through apoptosis. |
| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes affecting drug metabolism. |
| Antimicrobial | Investigated for antimicrobial properties, although less data is available. |
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
- Drug Interaction Potential :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
